Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a chemical compound with the molecular formula C9H12BrNO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino and ester groups. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Amino Ester: The brominated thiophene is then reacted with ethyl 2-amino-3-propanoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: 2-amino-3-(5-bromothiophen-3-yl)propanoic acid.
Scientific Research Applications
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate;hydrochloride: Contains an additional bromine atom, which may alter its reactivity and biological activity.
Ethyl 3-amino-3-(5-bromothiophen-2-yl)propanoate: Differently substituted thiophene ring, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHNELPWTUVWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.